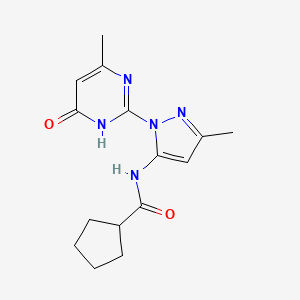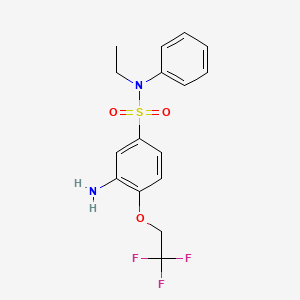![molecular formula C20H22N2O6S2 B2362458 3,4-二甲氧基-N-[3-(2-甲氧基乙基)-6-甲基磺酰基-1,3-苯并噻唑-2-亚基]苯甲酰胺 CAS No. 864977-08-2](/img/structure/B2362458.png)
3,4-二甲氧基-N-[3-(2-甲氧基乙基)-6-甲基磺酰基-1,3-苯并噻唑-2-亚基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide is a compound with a complex molecular structure, known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is distinguished by its functional groups, which contribute to its diverse reactivity and properties.
科学研究应用
3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide has significant applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of other complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its interaction with various biomolecules and potential as a biochemical tool.
Medicine: : Explored for its pharmacological properties and potential therapeutic effects.
Industry: : Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide generally involves multi-step reactions that require precise conditions:
Initial Formation: : Begin with the formation of the benzamide moiety through the reaction of 3,4-dimethoxybenzoic acid with appropriate amines.
Sulfonylation: : Introduce the sulfonyl group via sulfonyl chloride in the presence of a base such as triethylamine.
Thiazole Ring Closure: : Form the benzothiazole ring through a cyclization reaction involving thioamides and halogenated precursors under reflux conditions.
Final Assembly: : Couple the intermediate benzothiazole structure with the methoxyethyl group using standard coupling reagents like EDCI or DCC in the presence of catalysts.
Industrial Production Methods: Industrial synthesis of 3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide typically employs large-scale reactors with precise temperature and pH control, continuous flow processes, and optimization of reaction times to maximize yield and purity. Solvent recycling and waste minimization are crucial aspects of these industrial protocols.
化学反应分析
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to oxidation of the methoxyethyl group.
Reduction: : The compound can be reduced using agents like lithium aluminium hydride, targeting specific functional groups.
Substitution: : Nucleophilic substitution reactions can occur, especially involving the methoxy groups.
Oxidation Conditions: : Typically performed in acidic or basic media at elevated temperatures.
Reduction Conditions: : Usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Substitution Conditions: : Involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile and often require catalysts like palladium on carbon (Pd/C).
Major Products: Reactions yield products that vary widely depending on the conditions, such as:
Oxidation: : Yields oxidized analogs with modified functional groups.
Reduction: : Produces reduced analogs with fewer oxygen functionalities.
Substitution: : Results in substituted derivatives with altered positions of functional groups.
作用机制
The mechanism of action for 3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets and pathways:
Molecular Targets: : Primarily interacts with enzyme active sites and receptor binding domains, modifying their function.
Pathways Involved: : Alters signal transduction pathways and metabolic processes, leading to varied biological effects.
相似化合物的比较
Comparison: 3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups and structural features compared to similar compounds, which may include:
Dimethoxy Analogues: : Compounds with similar dimethoxy substitutions.
Sulfonyl-Benzothiazole Derivatives: : Other molecules containing sulfonyl and benzothiazole moieties.
Methoxyethyl Derivatives: : Compounds featuring the methoxyethyl group.
Similar Compounds: Some similar compounds include:
3,4-dimethoxybenzamide derivatives.
N-[3-(2-methoxyethyl)-benzothiazol-2-ylidene]benzamides.
Sulfonylated aromatic compounds.
This compound's multifaceted applications and intriguing chemistry make it a subject of ongoing scientific interest and research
属性
IUPAC Name |
3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-26-10-9-22-15-7-6-14(30(4,24)25)12-18(15)29-20(22)21-19(23)13-5-8-16(27-2)17(11-13)28-3/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYNWVBIYETME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
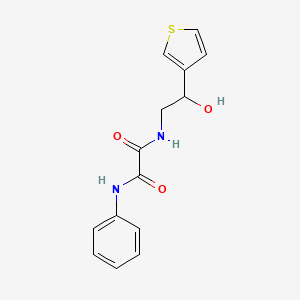
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
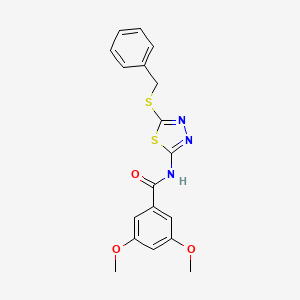

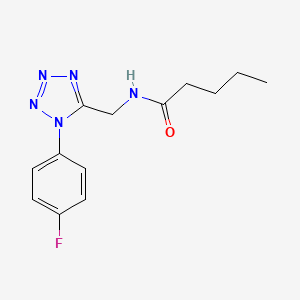
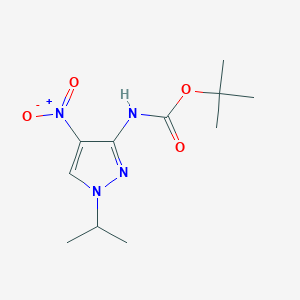
![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)
![N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362394.png)
